(Z)-2-Cyano-3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Description
(Z)-2-Cyano-3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a substituted acrylamide derivative characterized by a (Z)-configured α,β-unsaturated nitrile core. Key structural features include:
- 4-Fluorophenyl group: Enhances metabolic stability and influences electronic properties via electron-withdrawing effects.
- Cyanide group: Stabilizes the α,β-unsaturated system, enabling conjugation and reactivity in biological systems.
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4N2O/c18-13-7-5-11(6-8-13)9-12(10-22)16(24)23-15-4-2-1-3-14(15)17(19,20)21/h1-9H,(H,23,24)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIZUHYUAZQRTM-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=CC2=CC=C(C=C2)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C(=C\C2=CC=C(C=C2)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of 4-fluorobenzaldehyde with 2-(trifluoromethyl)aniline in the presence of a base, followed by the addition of a cyano group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or fluorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(Z)-2-Cyano-3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Cyanoacrylamide Derivatives
Electronic and Steric Effects
- Fluorine vs.
- Trifluoromethyl vs. Sulfamoyl : The 2-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity, whereas sulfamoyl substituents (e.g., compound 20) improve aqueous solubility but may reduce blood-brain barrier penetration .
- Heterocyclic Modifications : XCT790’s thiadiazole ring introduces hydrogen-bonding capabilities, which could enhance target affinity but reduce synthetic accessibility compared to purely aromatic systems .
Pharmacological Implications
- Metabolic Stability : Fluorine and trifluoromethyl groups in the target compound may confer resistance to oxidative metabolism compared to methoxy- or chlorophenyl analogs .
- Target Selectivity: The diphenylamino group in Enamine’s compound could engage in π-π stacking with hydrophobic enzyme pockets, whereas the target’s simpler aryl groups might favor kinase or GPCR binding .
Biological Activity
(Z)-2-Cyano-3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide, also known by its CAS number 891378-46-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 334.27 g/mol. The compound contains a cyano group, fluorinated phenyl rings, and an amide functional group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H10F4N2O |
| Molecular Weight | 334.27 g/mol |
| CAS Number | 891378-46-4 |
| Structure | Chemical Structure |
Research indicates that this compound may act through various pathways, primarily involving inhibition of specific enzymes and receptors. It has been associated with the modulation of androgen receptors, which play a critical role in the development and progression of certain cancers.
Pharmacological Effects
- Antitumor Activity : Studies have shown that compounds similar to this compound exhibit significant antitumor effects. For instance, selective androgen receptor modulators (SARMs) have demonstrated the ability to inhibit tumor growth in preclinical models .
- Hormonal Regulation : The compound has been investigated for its effects on hormonal pathways, particularly in male reproductive health. It has shown potential in regulating testosterone levels and spermatogenesis in animal models .
- Immunosuppressive Properties : Similar compounds have been noted for their immunosuppressive effects, making them candidates for treating autoimmune diseases and conditions like rheumatoid arthritis .
Study on Antitumor Efficacy
A study explored the effects of a structurally related compound on prostate cancer cells. The results indicated that treatment with the compound led to reduced cell proliferation and increased apoptosis in vitro. The study highlighted the potential of such compounds in cancer therapeutics .
Hormonal Contraceptive Research
In a notable study involving male rats, a related compound was administered to assess its impact on fertility. The results demonstrated significant suppression of luteinizing hormone (LH) levels and subsequent infertility, which was fully reversible after cessation of treatment . This suggests potential applications in male contraceptive methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
